methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a compound that falls within the broader class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The specific compound is characterized by a methyl ester group attached to the second carbon of the pyrrole ring and a methyl group and an amino group at the third and fifth positions, respectively.
Synthesis Analysis
The synthesis of related methyl pyrrole-2-carboxylates can be achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates are synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another approach involves the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 3-(arylamino)-1H-inden-1-ones to yield spiroheterocyclic compounds . These methods highlight the versatility in synthesizing substituted pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity. For example, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives has been characterized by single-crystal X-ray diffraction studies . Similarly, the structure of reaction products from methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates has been confirmed through X-ray diffraction data .
Chemical Reactions Analysis
Methyl pyrrole-2-carboxylates can undergo a range of chemical reactions. For instance, they can react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to form complex triones . Additionally, selective formation of pyrrolo[3,2-d]pyrimidines from methyl[(N-benzoyl-S-methylisothiocarbamoyl)amino]-1H-pyrrole-2-carboxylate has been described, showcasing the ability to form heterocyclic fused ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl pyrrole-2-carboxylates can be influenced by their substituents. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The antimicrobial activity of these compounds has also been evaluated, with some showing promising activity against bacterial strains such as A. baumannii and M. tuberculosis H37Rv .
Safety and Hazards
Future Directions
The future directions for “methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse nature of pyrrole derivatives, they could be potential sources of biologically active compounds with advantageous properties .
properties
IUPAC Name |
methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-5(8)6(9-4)7(10)11-2/h3,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSCMQUFCPMSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609405 | |
Record name | Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255779-92-0 | |
Record name | Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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